N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}valine
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Overview
Description
2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID is a complex organic compound that features a unique structure incorporating a dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with a suitable acylating agent under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxin moiety
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID has several scientific research applications:
Medicinal Chemistry: It is explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,4-benzodioxane: Similar structure but with an acetyl group instead of the complex furyl and butanoic acid moieties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Contains the benzodioxin moiety but with a sulfonamide group.
Uniqueness
The uniqueness of 2-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-3-FURYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID lies in its complex structure, which imparts specific chemical and biological properties that are not observed in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H21NO6 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H21NO6/c1-10(2)17(19(22)23)20-18(21)13-9-15(26-11(13)3)12-4-5-14-16(8-12)25-7-6-24-14/h4-5,8-10,17H,6-7H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
MTSNQZACVRBVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC3=C(C=C2)OCCO3)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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